An In-depth Technical Guide to 4-Methylpentanal-d7: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Methylpentanal-d7: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Methylpentanal-d7. Given the limited availability of experimental data for the deuterated form, this document leverages information on its non-deuterated analog, 4-methylpentanal, to provide a thorough understanding of the compound.
Chemical Identity and Properties
4-Methylpentanal-d7 is the deuterated form of 4-methylpentanal, an alpha-hydrogen aldehyde. It is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry and as a labeled intermediate in the synthesis of pharmaceutical compounds, such as Pregabalin.[1]
Structure
The chemical structure of 4-Methylpentanal-d7 is characterized by a pentanal backbone with a methyl group at the fourth carbon and deuterium atoms replacing seven hydrogen atoms.
Chemical Structure of 4-Methylpentanal-d7
Caption: Chemical structure of 4-Methylpentanal-d7.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-Methylpentanal and 4-Methylpentanal-d7
| Property | 4-Methylpentanal (Non-deuterated) | 4-Methylpentanal-d7 |
| Molecular Formula | C₆H₁₂O | C₆H₅D₇O[1][2][3] |
| Molecular Weight | 100.16 g/mol [4] | ~107.20 g/mol [1][3] |
| CAS Number | 1119-16-0[4] | 1794978-55-4[1][3] |
| Appearance | Colorless liquid[5] | No data available |
| Boiling Point | 121-123 °C | No data available |
| Density | 0.808 g/cm³ | No data available |
| Synonyms | 4-Methylvaleraldehyde, Isocaproaldehyde, Isohexanal[4] | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Methylpentanal-d7 is not publicly available. However, a general approach involves the deuteration of a suitable precursor. One common method for preparing deuterated aldehydes is through the reduction of the corresponding deuterated carboxylic acid or its derivative. Another approach is the direct deuteration of the aldehyde itself.
Generalized Synthesis Workflow for 4-Methylpentanal-d7
Caption: Generalized synthetic routes to 4-Methylpentanal-d7.
Illustrative Experimental Protocol (General)
Objective: To synthesize 4-Methylpentanal-d7 via reduction of a deuterated carboxylic acid derivative.
Materials:
-
4-Methylpentanoic acid-d7
-
Oxalyl chloride or thionyl chloride
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Activation of the Carboxylic Acid: 4-Methylpentanoic acid-d7 is converted to its corresponding acid chloride by reacting with an excess of oxalyl chloride or thionyl chloride in an anhydrous, inert solvent. The reaction is typically carried out at room temperature, and the excess reagent and solvent are removed under reduced pressure.
-
Reduction to the Aldehyde: The resulting acid chloride is dissolved in an anhydrous ether or THF and cooled to -78 °C under an inert atmosphere. A solution of lithium aluminum deuteride in the same solvent is added dropwise. The reaction is carefully monitored and quenched by the slow addition of D₂O once the starting material is consumed.
-
Workup and Purification: The reaction mixture is allowed to warm to room temperature, and the aluminum salts are precipitated. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed. The crude 4-Methylpentanal-d7 is then purified by distillation or column chromatography.
Analytical Characterization
Detailed experimental spectra for 4-Methylpentanal-d7 are not widely published. The following sections describe the expected analytical characteristics based on the structure and data from the non-deuterated analog.
Mass Spectrometry
The mass spectrum of 4-Methylpentanal-d7 is expected to show a molecular ion peak at m/z 107. The fragmentation pattern would be influenced by the positions of the deuterium atoms.
Proposed Mass Spectrometry Fragmentation of 4-Methylpentanal-d7
Caption: Proposed key fragment ions in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-Methylpentanal-d7 would be significantly simplified compared to its non-deuterated analog due to the replacement of protons with deuterium. The remaining proton signals would be informative for confirming the structure. The ¹³C NMR spectrum would show characteristic shifts for the carbonyl and alkyl carbons, with potential C-D coupling observed.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylpentanal-d7
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CHO) | 9.7 (singlet) | ~202 |
| C2 | No proton signal | ~52 (multiplet due to C-D coupling) |
| C3 | No proton signal | ~30 (multiplet due to C-D coupling) |
| C4 | ~1.6 (multiplet) | ~28 |
| C5 (CH₃) | ~0.9 (doublet) | ~22 |
| C6 (CH₃) | ~0.9 (doublet) | ~22 |
Biological Significance and Applications
While there is no specific information on the biological activity of 4-Methylpentanal-d7, its non-deuterated form is a known human and mouse metabolite.[6] 4-Methylpentanal is involved in steroidogenesis, being a product of the side-chain cleavage of cholesterol.[6]
The primary application of 4-Methylpentanal-d7 is as an internal standard for quantitative analysis of 4-methylpentanal in biological samples by mass spectrometry. Its use can improve the accuracy and precision of measurements in metabolomics and clinical chemistry research. Furthermore, as a labeled intermediate, it is crucial in the synthesis of deuterated pharmaceuticals, which can have altered metabolic profiles and improved pharmacokinetic properties.[1]
Metabolic Pathway of 4-Methylpentanal (Non-deuterated)
Caption: Involvement of 4-methylpentanal in steroidogenesis.
Conclusion
4-Methylpentanal-d7 is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmaceutical development. While a comprehensive set of experimental data for the deuterated compound is not yet available, its chemical properties and behavior can be reasonably inferred from its non-deuterated analog. The information and generalized protocols provided in this guide serve as a foundational resource for scientists working with this stable isotope-labeled compound. Further research to establish a complete experimental profile of 4-Methylpentanal-d7 would be beneficial for the scientific community.
